molecular formula C10H10N2O B14042067 2-Benzylidene-3,4-dihydropyrazol-2-ium-5-olate

2-Benzylidene-3,4-dihydropyrazol-2-ium-5-olate

Cat. No.: B14042067
M. Wt: 174.20 g/mol
InChI Key: BKFOLPLGOGKAKR-UHFFFAOYSA-N
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Description

1-Phenylmethyleneimmoniom-3-pyrazolidinone-1,2-inner salt is a chemical compound with the molecular formula C10H10N2O and a molecular weight of 174.2 g/mol It is known for its unique structure, which includes a pyrazolidinone ring fused with a phenylmethyleneimmonium group

Preparation Methods

The synthesis of 1-Phenylmethyleneimmoniom-3-pyrazolidinone-1,2-inner salt typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the condensation of a pyrazolidinone derivative with a phenylmethyleneimmonium salt . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Phenylmethyleneimmoniom-3-pyrazolidinone-1,2-inner salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.

Scientific Research Applications

1-Phenylmethyleneimmoniom-3-pyrazolidinone-1,2-inner salt has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to create various derivatives and complex molecules.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Phenylmethyleneimmoniom-3-pyrazolidinone-1,2-inner salt involves its interaction with molecular targets through its reactive functional groups. The phenylmethyleneimmonium group can participate in electrophilic and nucleophilic reactions, while the pyrazolidinone ring can engage in hydrogen bonding and other interactions. These properties enable the compound to modulate biochemical pathways and exert its effects .

Comparison with Similar Compounds

1-Phenylmethyleneimmoniom-3-pyrazolidinone-1,2-inner salt can be compared with other similar compounds such as:

The uniqueness of 1-Phenylmethyleneimmoniom-3-pyrazolidinone-1,2-inner salt lies in its combined structure, which imparts distinct reactivity and potential for diverse applications.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

2-benzylidene-3,4-dihydropyrazol-2-ium-5-olate

InChI

InChI=1S/C10H10N2O/c13-10-6-7-12(11-10)8-9-4-2-1-3-5-9/h1-5,8H,6-7H2

InChI Key

BKFOLPLGOGKAKR-UHFFFAOYSA-N

Canonical SMILES

C1C[N+](=CC2=CC=CC=C2)N=C1[O-]

Origin of Product

United States

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